molecular formula C21H14N2O B12918529 1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile CAS No. 86203-32-9

1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile

Cat. No.: B12918529
CAS No.: 86203-32-9
M. Wt: 310.3 g/mol
InChI Key: IYOLBCISBMJFCV-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile is a heterocyclic compound featuring an indolizine core substituted with hydroxyl (-OH), diphenyl (C₆H₅), and carbonitrile (-CN) groups at positions 1, 2/3, and 7, respectively. For instance, electrochemical oxidation of its analog, 1-(α-hydroxybenzyl)-2,3-diphenylindolizine-7-carbonitrile, yields a ketone product with a carbonyl group at C-8, demonstrating its susceptibility to oxidative transformations .

Properties

CAS No.

86203-32-9

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

1-hydroxy-2,3-diphenylindolizine-7-carbonitrile

InChI

InChI=1S/C21H14N2O/c22-14-15-11-12-23-18(13-15)21(24)19(16-7-3-1-4-8-16)20(23)17-9-5-2-6-10-17/h1-13,24H

InChI Key

IYOLBCISBMJFCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C#N)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,3-diphenylacrylonitrile and hydroxylamine can lead to the formation of the desired indolizine compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.

    Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-oxo-2,3-diphenylindolizine-7-carbonitrile.

    Reduction: Formation of 1-hydroxy-2,3-diphenylindolizine-7-amine.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The hydroxy and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indolizine Derivatives

Compound Name Substituents (Position) Core Modification Key Functional Groups Reference
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile -OH (1), -C₆H₅ (2,3), -CN (7) Indolizine Hydroxyl, Carbonitrile
1-Benzoyl-2,3-diphenylindolizine-7-carbonitrile -Bz (1), -C₆H₅ (2,3), -CN (7) Indolizine Benzoyl, Carbonitrile
1-(1-Hydroxyethyl)-2,3-diphenylindolizine-7-carbonitrile -CH₂CH₂OH (1), -C₆H₅ (2,3), -CN (7) Indolizine Hydroxyethyl, Carbonitrile
1-Bromo-2,3-diphenylindolizine-7-carbonitrile -Br (1), -C₆H₅ (2,3), -CN (7) Indolizine Bromine, Carbonitrile

Key Observations :

  • The hydroxyl group at position 1 enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data

Compound Name Melting Point (°C) IR (CN stretch, cm⁻¹) ^1H NMR (δ, ppm) Molecular Formula Reference
This compound Not reported ~2,209–2,220 Aromatic H: 6.56–8.01 C₂₄H₁₅N₂O
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile 213–215 2,209 CH₃: 2.24; =CH: 8.01 C₂₂H₁₇N₃O₃S
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile Not reported Not reported Aliphatic H: 2.34–3.30 C₁₀H₁₂N₂

Key Observations :

  • The carbonitrile group (-CN) consistently exhibits IR stretches near 2,200 cm⁻¹ across analogs, confirming its presence .
  • Melting points vary significantly with substituents; brominated derivatives (e.g., ) likely exhibit higher thermal stability due to increased molecular weight.

Table 3: Pharmacological Profiles of Related Compounds

Compound Name Activity Mechanism Reference
This compound Lipid peroxidation inhibition Electron transfer
1-(1-Hydroxyethyl)-2,3-diphenylindolizine-7-carbonitrile Antifungal, Antibacterial Dual efficacy against microbes
1-Hydroxy-2,4,5-triaryl imidazole derivatives Anti-cytokine, p38α MAP kinase inhibition Kinase interaction

Key Observations :

  • Hydroxy-substituted indolizines (e.g., ) exhibit diverse biological activities, likely due to their redox-active hydroxyl groups.
  • Imidazole derivatives (e.g., ) with similar aromatic substitution patterns show kinase inhibition, suggesting shared pharmacophoric features.

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